N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570511
InChI: InChI=1S/C24H17NO5/c1-13-10-16-17(12-21(26)29-20(16)11-14(13)2)23-22(15-6-3-4-7-18(15)30-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C24H17NO5
Molecular Weight: 399.4 g/mol

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16570511

Molecular Formula: C24H17NO5

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide -

Specification

Molecular Formula C24H17NO5
Molecular Weight 399.4 g/mol
IUPAC Name N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Standard InChI InChI=1S/C24H17NO5/c1-13-10-16-17(12-21(26)29-20(16)11-14(13)2)23-22(15-6-3-4-7-18(15)30-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)
Standard InChI Key LNUMNHANKBAGKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5

Introduction

Molecular Formula and Weight

  • Molecular Formula: C23H17NO5

  • Molecular Weight: 387.39 g/mol

Structural Features

The compound consists of:

  • A chromenone moiety (6,7-dimethyl-2H-chromen-2-one) contributing to its aromaticity and potential bioactivity.

  • A benzofuran unit, which is often associated with antimicrobial and anticancer activities.

  • A furan ring attached via a carboxamide functional group, enhancing its chemical reactivity and pharmacological potential.

IUPAC Name:

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

SMILES Notation:

CC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=COC=C5)C

Synthesis Pathways

The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions:

  • Preparation of Chromenone Derivative:

    • Starting with 6,7-dimethylchromenone, electrophilic substitution reactions introduce functional groups at desired positions.

  • Formation of Benzofuran Unit:

    • Benzofurans are synthesized by cyclization of salicylaldehydes with acetic anhydride under acidic conditions.

  • Coupling Reaction:

    • The chromenone and benzofuran intermediates are coupled via amide bond formation using a carboxylic acid derivative (e.g., furan carboxylic acid) and coupling agents like EDCI or DCC.

  • Purification:

    • The final product is purified using recrystallization or chromatography techniques.

Anticancer Potential

Compounds containing chromenone and benzofuran scaffolds have demonstrated significant anticancer activity in prior studies. These moieties are known to:

  • Induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels.

  • Inhibit pro-inflammatory cytokines like IL-6, which are often implicated in tumor progression .

Antioxidant Activity

The chromenone structure contributes to antioxidant properties by scavenging free radicals, potentially reducing oxidative stress-related diseases.

Physicochemical Characteristics

PropertyValue
Molecular Weight387.39 g/mol
Melting Point~180–185°C (estimated)
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)~3–4 (moderate lipophilicity)

Pharmacological Applications

The compound's structural features make it a candidate for:

  • Cancer therapeutics, targeting pathways like apoptosis induction.

  • Antibacterial agents, particularly for resistant strains.

  • Anti-inflammatory drugs, given its potential to inhibit cytokine release.

Molecular Docking Studies

Preliminary docking studies suggest high binding affinity to enzymes involved in cancer progression and bacterial survival pathways .

Research Gaps and Future Directions

Despite promising preliminary data, further studies are required to fully understand the compound's pharmacokinetics and toxicology:

  • In vivo efficacy testing in animal models.

  • Optimization of synthetic routes for higher yield and purity.

  • Exploration of derivatives with enhanced solubility or bioavailability.

This article highlights the chemical complexity and potential biomedical applications of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide while identifying areas for further research to unlock its full therapeutic potential.

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